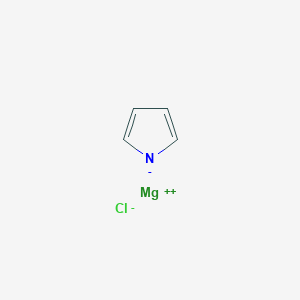
Magnesium, chloro-1H-pyrrol-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro-1H-pyrrol-1-yl- is a compound that belongs to the class of organometallic compounds It features a magnesium atom bonded to a chloro group and a 1H-pyrrol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, chloro-1H-pyrrol-1-yl- typically involves the reaction of magnesium with chloro-1H-pyrrole. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in the presence of an ether solvent to form a Grignard reagent. This reagent can then react with chloro-1H-pyrrole to form the desired compound.
Industrial Production Methods
Industrial production of Magnesium, chloro-1H-pyrrol-1-yl- often involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process typically involves the use of high-purity magnesium and chloro-1H-pyrrole, along with anhydrous ether solvents to prevent any side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro-1H-pyrrol-1-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and chloro-1H-pyrrole.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and various organic by-products.
Reduction: Magnesium metal and chloro-1H-pyrrole.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Magnesium, chloro-1H-pyrrol-1-yl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of metalloproteins and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Magnesium, chloro-1H-pyrrol-1-yl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo-1H-pyrrol-1-yl-
- Magnesium, iodo-1H-pyrrol-1-yl-
- Magnesium, fluoro-1H-pyrrol-1-yl-
Uniqueness
Magnesium, chloro-1H-pyrrol-1-yl- is unique due to the presence of the chloro group, which imparts specific reactivity and stability to the compound. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative is often more readily available and cost-effective, making it a preferred choice in many synthetic applications.
Propiedades
Número CAS |
66202-46-8 |
|---|---|
Fórmula molecular |
C4H4ClMgN |
Peso molecular |
125.84 g/mol |
Nombre IUPAC |
magnesium;pyrrol-1-ide;chloride |
InChI |
InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
YZUTWJDHXYNRFI-UHFFFAOYSA-M |
SMILES canónico |
C1=C[N-]C=C1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


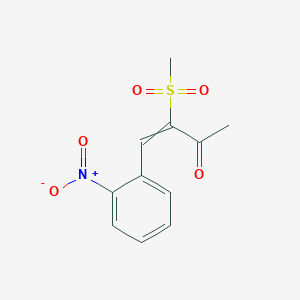

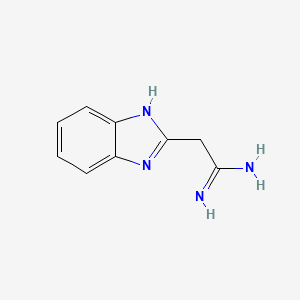


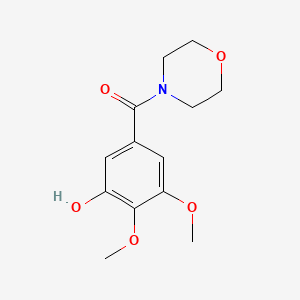
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
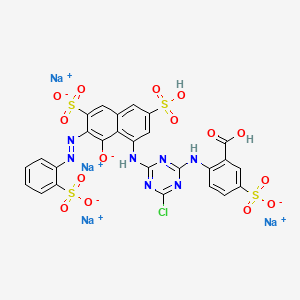
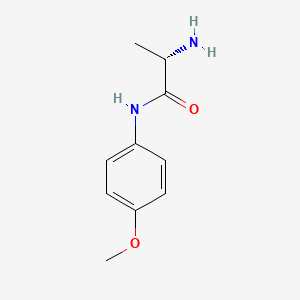
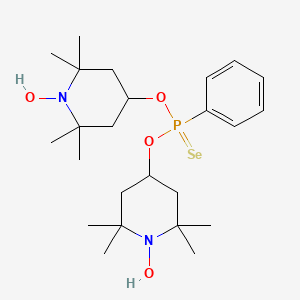
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
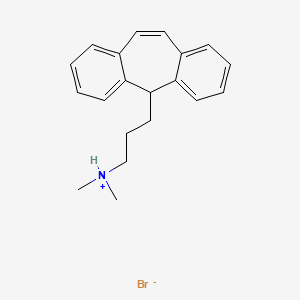
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)

